2-Thienylalanine

Enzyme Kinetics Protein Synthesis Phenylalanine Antagonism

Researchers investigating phenylalanine metabolism often encounter irreproducible results when substituting 2-Thienylalanine with common analogs like p-fluorophenylalanine-these compounds are not functionally interchangeable due to divergent electronic profiles and steric bulk. 2-Thienylalanine, with its unique thiophene ring replacing the phenyl moiety, provides the exact molecular probe required for definitive competitive studies. • Well-characterized PheRS inhibitor with a Ki of ~2×10⁻⁴ M, enabling quantitative competition experiments in E. coli and in vitro assays. • Functions as an allosteric activator of ATP-PRT-a property not shared by phenylalanine or simple analogs-making it indispensable for studying ferredoxin-like domain conformational dynamics. • High-purity (≥98%) racemic mixture suitable for solid-phase peptide synthesis and incorporation into peptidomimetics with tailored electronic properties.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 2021-58-1
Cat. No. B613274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thienylalanine
CAS2021-58-1
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
InChIInChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)
InChIKeyWTOFYLAWDLQMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thienylalanine: Phenylalanine Antagonist for Metabolic Studies


2-Thienylalanine (CAS 2021-58-1), a non-proteinogenic α-amino acid, is a classic phenylalanine (Phe) analog distinguished by a thiophene ring replacing the phenyl moiety [1]. This sulfur-containing heteroaromatic substitution endows it with unique electronic properties [2] while preserving sufficient structural similarity to act as a competitive antagonist at phenylalanine-binding sites, including phenylalanyl-tRNA synthetase (PheRS) [3] and phenylalanine hydroxylase (PAH) [4]. It is a well-documented tool for investigating amino acid metabolism, protein synthesis fidelity, and allosteric enzyme regulation.

Phenylalanine (Phe) analog with thiophene substitution for competitive binding studies
Tool for protein synthesis fidelity and metabolic flux analysis
Allosteric enzyme regulation probe (e.g., ATP-PRT activation)

Why 2-Thienylalanine Is Irreplaceable


Despite the wide availability of phenylalanine analogs like p-fluorophenylalanine, 3-thienylalanine, or 3-benzothienylalanine, these compounds are not functionally interchangeable. Their distinct electronic profiles, steric bulk, and hydrogen-bonding capabilities lead to divergent biological outcomes. For example, the substitution of a benzene ring with a thiophene in 2-Thienylalanine fundamentally alters its interaction with key enzymes [1], resulting in a unique inhibitor profile against phenylalanyl-tRNA synthetase (PheRS) with a Ki of ~2×10⁻⁴ M, which is distinct from other analogs [2]. Furthermore, its capacity to act as an allosteric activator for ATP-PRT, a property not shared by phenylalanine itself or many other simple analogs, highlights its specific and irreplaceable role in advanced biochemical research [3]. Simply substituting with another analog based on similar structure will not yield the same experimental results and can lead to misinterpretation of metabolic and protein engineering data.

Functional electronic profile differs: other phenylalanine analogs (e.g., p-fluorophenylalanine) may not reproduce enzyme interaction outcomes
Allosteric activation uniqueness: the ATP-PRT activation property is not shared by phenylalanine or most simple analogs, limiting direct substitution
Translational incorporation variability: 2-thienylalanine shows context-dependent protein incorporation, unlike the more permissive 3-thienylalanine; analog swap may alter experimental results

2-Thienylalanine: Comparison with Key Analogs


PheRS Inhibition: 2-Thienylalanine vs. Phenylalanine

In an in vitro assay with phenylalanyl-tRNA synthetase (PheRS) from Escherichia coli, 2-thienylalanine demonstrated competitive inhibition of phenylalanine activation. The affinity of the natural substrate was markedly higher (Km = 6 × 10⁻⁶ M) compared to the inhibitor's constant (Ki = ~2 × 10⁻⁴ M), establishing a 33-fold preference for the natural amino acid [1]. This quantifies the threshold for effective competition in cellular systems.

PheRS Inhibition
Head-to-head
Target (2-Thienylalanine) Ki ≈ 2 × 10⁻⁴ M
Comparator (Phenylalanine) Km = 6 × 10⁻⁶ M
33-fold higher affinity for natural substrate
Defines concentration threshold for Phe competition in cellular systems
E. coli PheRS, in vitro assay
Enzyme Kinetics Protein Synthesis Phenylalanine Antagonism PheRS Inhibition

ATP-PRT Activation vs. L-Histidine Inhibition

A high-throughput screening campaign identified 3-(2-thienyl)-L-alanine (TIH) as a specific allosteric activator of ATP-phosphoribosyltransferase (ATP-PRT), an enzyme in the histidine biosynthesis pathway. Crystallographic and native ion-mobility mass spectrometry data revealed that TIH binding induces an 'active' enzyme conformation that is structurally distinct from the 'inhibited' conformation induced by the natural allosteric feedback inhibitor, L-histidine [1]. This 'uncoupling' of conformation from activity is a rare and mechanistically significant property.

ATP-PRT Allostery
Head-to-head
2-Thienylalanine Allosteric activator; 'closed' but active conformation
L-Histidine Feedback inhibitor; 'closed' but inhibited conformation
Opposite functional outcome despite similar closed state
Probes allosteric mechanism distinct from feedback inhibition
Crystallography & native mass spectrometry
Allostery Enzyme Regulation ATP-PRT Biochemical Screening

Protein Incorporation: 2-Thienylalanine vs. 3-Thienylalanine

In a study evaluating the total substitution of phenylalanine in E. coli proteins, β-3-thienylalanine was found to be efficiently incorporated, allowing for near-complete replacement of the natural amino acid [1]. Conversely, a separate investigation using a cell-free translation assay reported that 'no activity was observed for the phenylalanine analogs 2-thienylalanine and 3-thienylalanine' [2]. This discrepancy highlights a critical context-dependent behavior, specifically that 2-thienylalanine's translational activity is highly system-dependent and not as universally permissive as 3-thienylalanine's in vivo substitution.

Translational Fidelity
Cross-study
2-Thienylalanine No activity in cell-free assay; context-dependent in vivo incorporation
3-Thienylalanine Efficient global substitution in E. coli proteins
System-dependent permissiveness
Context-dependent incorporation guides experimental design
In vivo auxotroph vs. in vitro translation system
Protein Engineering Non-Canonical Amino Acids Translational Fidelity E. coli

Optical Rotation & Purity for Peptide Synthesis

High-purity (>98% by TLC) 3-(2-Thienyl)-L-alanine (the L-enantiomer) is commercially available as a powder with a well-defined specific optical rotation of [α]20/D −30.5±1.5° (c = 1% in H₂O) and a decomposition melting point of 255-263 °C . The compound is slightly soluble in water, a property that influences its handling and formulation in aqueous buffers . This level of analytical characterization is critical for reproducible solid-phase peptide synthesis (SPPS), where precise stereochemistry and purity are non-negotiable.

Purity & Stereochemistry
Supplier specification
Purity≥98.0% (TLC)
Optical rotation[α]20/D −30.5±1.5° (c=1% H₂O)
Melting point255–263 °C (dec.)
Defined L-enantiomer identity supports reproducible SPPS
Verify lot-specific certificate of analysis
Peptide Synthesis Analytical Chemistry Quality Control Chiral Purity

Applications of 2-Thienylalanine


Metabolic Tracer and Competition Studies

Researchers studying phenylalanine uptake, metabolism, or its role in growth inhibition can leverage 2-thienylalanine as a precise competitive tool. Its well-characterized Ki for PheRS (~2 × 10⁻⁴ M) [1] and its known activity as a phenylalanine hydroxylase (PAH) substrate [2] allow for the design of quantitative competition experiments. This is particularly valuable for validating metabolic models in organisms like E. coli and for developing in vitro assays to screen for modulators of phenylalanine-related pathways.

Allosteric Regulation in Metabolic Enzymes

The unique ability of 3-(2-thienyl)-L-alanine (TIH) to act as an allosteric activator of ATP-PRT, in contrast to the feedback inhibitor L-histidine, makes it an indispensable chemical probe for studying allosteric mechanisms [3]. This application scenario is ideal for structural biologists, biochemists, and enzymologists investigating the conformational dynamics of ferredoxin-like domains or seeking to identify novel allosteric sites for drug targeting, particularly in pathways for histidine or aromatic amino acid biosynthesis.

Tunable Peptide Self-Assembly & Electronics

For peptide chemists and material scientists, 2-thienylalanine is a building block for introducing a sulfur-containing heteroaromatic moiety. Its incorporation into amyloidogenic peptide sequences has been shown to yield β-sheet-rich fibrils and hydrogels with altered electronic properties due to charge delocalization and π-stacking [4]. The high-purity L-enantiomer (>98% TLC) with a defined optical rotation of -30.5° is essential for SPPS, ensuring reproducible synthesis of peptidomimetics with designed conformational and functional attributes .

Translational Fidelity and Protein Stability

The compound's context-dependent incorporation into proteins—efficient in vivo replacement in β-galactosidase (>95% of Phe residues) leading to increased lability to heat and denaturants [5], yet showing no activity in certain cell-free systems [6]—provides a calibrated system to study the boundaries of the genetic code. This is a powerful tool for synthetic biology and protein engineering labs aiming to understand the factors governing ribosomal translation of non-canonical amino acids or to engineer proteins with conditionally altered stability.

Application
Selection Property
Validation Focus
Metabolic competition studies
PheRS inhibition profile
Enzyme kinetic assay context
Allosteric enzyme regulation research
ATP-PRT allosteric activation
Conformational analysis & crystallography
Peptide self-assembly & materials
Chiral purity & stereochemistry
Solid-phase peptide synthesis reproducibility
Translational fidelity & protein stability
Context-dependent incorporation
In vivo vs. in vitro incorporation assay review

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38 linked technical documents
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